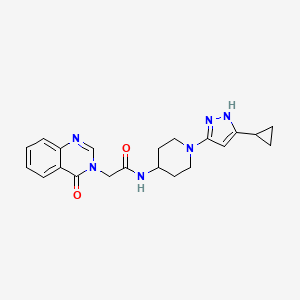

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Description

This compound features a 4-oxoquinazolin-3(4H)-yl acetamide core linked to a piperidin-4-yl group substituted with a 5-cyclopropyl-1H-pyrazol-3-yl moiety. The cyclopropyl group on the pyrazole may enhance metabolic stability, while the piperidine scaffold could influence pharmacokinetic properties such as solubility and blood-brain barrier penetration.

Properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c28-20(12-27-13-22-17-4-2-1-3-16(17)21(27)29)23-15-7-9-26(10-8-15)19-11-18(24-25-19)14-5-6-14/h1-4,11,13-15H,5-10,12H2,(H,23,28)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIPKNCUHYEXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . The compound inhibits PAK4 activity, which plays a crucial role in various cellular processes, including cell growth and apoptosis. The inhibition of PAK4 affects pathways regulated by Rho family GTPases, such as Rac and Cdc42, leading to significant biological effects including:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can significantly inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer and lung cancer cells, demonstrating a dose-dependent reduction in cell viability.

Antimicrobial Activity

Additionally, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results revealed that treatment with varying concentrations led to a significant decrease in cell survival rates, with IC50 values indicating potent activity against specific cancer types .

Study 2: Antimicrobial Screening

In another study focused on antimicrobial efficacy, the compound was tested against several bacterial strains. The results showed that it inhibited bacterial growth effectively at specific concentrations, suggesting potential for development as an antibacterial agent .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares the target compound with structurally related 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives:

Key Observations :

- Compounds with hydroxyl or methoxy groups (e.g., 4d, 11o) exhibit higher melting points, suggesting stronger intermolecular interactions .

- Yields vary significantly (32–83%), influenced by steric and electronic effects of substituents .

Antimicrobial Activity

- InhA Inhibitors: Analogs like 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition, a target for tuberculosis therapy . The target compound’s cyclopropyl group may enhance bacterial membrane penetration.

- Mycobacterium tuberculosis bd Oxidase Inhibition : N-(substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives showed activity, but the piperidine-pyrazole motif in the target compound could modulate selectivity .

Anticancer Activity

- Styryl-substituted derivatives (e.g., 11m, 11n) exhibited anticancer effects via kinase inhibition. The target compound’s rigid piperidine-pyrazole system may stabilize binding to kinase ATP pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.